REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][OH:6])=[N+:2]=[N-:3].[H-].[Na+].[I-].[K+].Cl[CH2:12][C:13]([O-:15])=[O:14].[Na+]>C1COCC1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[N:1]([CH2:4][CH2:5][O:6][CH2:12][C:13]([OH:15])=[O:14])=[N+:2]=[N-:3] |f:1.2,3.4,5.6,8.9|
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Name
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|
Quantity
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50 g
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Type
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reactant
|
Smiles
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N(=[N+]=[N-])CCO
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
|
25.3 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
73.6 g
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Type
|
reactant
|
Smiles
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ClCC(=O)[O-].[Na+]
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Name
|
|
Quantity
|
250 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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9.52 g
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Type
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reactant
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
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18.5 g
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Type
|
catalyst
|
Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Type
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CUSTOM
|
Details
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a stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Finally, a solid addition funnel
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Type
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TEMPERATURE
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Details
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The resulting suspension was heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 20 hrs
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Duration
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20 h
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Type
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CUSTOM
|
Details
|
The reaction mixture was quenched with 200 mL of water (
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Type
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ADDITION
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Details
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added dropwise
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Type
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TEMPERATURE
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Details
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with cooling), and the THF
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Type
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CUSTOM
|
Details
|
was removed in vacuo
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Type
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WASH
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Details
|
The resulting basic solution was washed with dichloromethane (8×200 mL)
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Type
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EXTRACTION
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Details
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The aqueous extract
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Type
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EXTRACTION
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Details
|
extracted with 6×350 mL of dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The combined dichloromethane extracts were dried overnight over Na2SO4, solvent
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CCOCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.6 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |